molecular formula C24H25ClN4O2S B10930310 3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methoxybenzyl)sulfanyl]quinazolin-4(3H)-one

3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methoxybenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B10930310
M. Wt: 469.0 g/mol
InChI Key: UJBSCWFDIOZDDD-UHFFFAOYSA-N
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Description

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a pyrazole ring, a quinazolinone core, and a methoxybenzyl group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the propyl group.

    Synthesis of the quinazolinone core: This involves the cyclization of an anthranilic acid derivative with a suitable reagent to form the quinazolinone structure.

    Attachment of the methoxybenzyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
  • 4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)BENZOIC ACID
  • HYDRAZINE-COUPLED PYRAZOLE DERIVATIVES

Uniqueness

3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHOXYBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H25ClN4O2S

Molecular Weight

469.0 g/mol

IUPAC Name

3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[(4-methoxyphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C24H25ClN4O2S/c1-16-22(25)17(2)29(27-16)14-6-13-28-23(30)20-7-4-5-8-21(20)26-24(28)32-15-18-9-11-19(31-3)12-10-18/h4-5,7-12H,6,13-15H2,1-3H3

InChI Key

UJBSCWFDIOZDDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)OC)C)Cl

Origin of Product

United States

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